molecular formula C8H14Cl2N2S B2667701 2-Methyl-4H,5H,6H,7H,8H-[1,3]thiazolo[4,5-D]azepine dihydrochloride CAS No. 2567504-48-5

2-Methyl-4H,5H,6H,7H,8H-[1,3]thiazolo[4,5-D]azepine dihydrochloride

Cat. No.: B2667701
CAS No.: 2567504-48-5
M. Wt: 241.17
InChI Key: MHORIOSSGQJTED-UHFFFAOYSA-N
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Description

2-Methyl-4H,5H,6H,7H,8H-[1,3]thiazolo[4,5-D]azepine dihydrochloride is a heterocyclic compound that belongs to the thiazole family. This compound is characterized by its unique fused ring structure, which includes both thiazole and azepine rings. It is commonly used in various scientific research applications due to its potential biological activities and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4H,5H,6H,7H,8H-[1,3]thiazolo[4,5-D]azepine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4H,5H,6H,7H,8H-[1,3]thiazolo[4,5-D]azepine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-Methyl-4H,5H,6H,7H,8H-[1,3]thiazolo[4,5-D]azepine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4H,5H,6H,7H,8H-[1,3]thiazolo[4,5-D]azepine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

  • 5-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
  • 4,5,6,7-Tetrahydro-5-methyl-thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
  • 2-Bromo-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine

Comparison: Compared to these similar compounds, 2-Methyl-4H,5H,6H,7H,8H-[1,3]thiazolo[4,5-D]azepine dihydrochloride is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S.2ClH/c1-6-10-7-2-4-9-5-3-8(7)11-6;;/h9H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHORIOSSGQJTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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